(S)-(4-benzylmorpholin-2-yl)methanol
Overview
Description
(S)-(4-benzylmorpholin-2-yl)methanol is a chemical compound with a morpholine ring substituted with a phenylmethyl group and a hydroxymethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-(4-benzylmorpholin-2-yl)methanol typically involves the reaction of morpholine with benzyl chloride under basic conditions to form the benzylated morpholine. This intermediate is then subjected to a reduction reaction to introduce the hydroxymethyl group at the 2-position of the morpholine ring. The reaction conditions often involve the use of reducing agents such as sodium borohydride or lithium aluminum hydride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(S)-(4-benzylmorpholin-2-yl)methanol can undergo various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid or an aldehyde.
Reduction: The compound can be further reduced to form a fully saturated morpholine derivative.
Substitution: The phenylmethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Nucleophilic substitution reactions may involve reagents such as sodium hydride or potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of fully saturated morpholine derivatives.
Substitution: Formation of various substituted morpholine derivatives depending on the nucleophile used.
Scientific Research Applications
(S)-(4-benzylmorpholin-2-yl)methanol has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-(4-benzylmorpholin-2-yl)methanol involves its interaction with specific molecular targets and pathways. The phenylmethyl group may interact with hydrophobic pockets in proteins, while the hydroxymethyl group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- (S)-4-(Phenylmethyl)-2-morpholinemethanol
- (S)-(4-benzylmorpholin-2-yl)methanol derivatives
- Substituted 2β-morpholino-androstane derivatives
Uniqueness
This compound is unique due to its specific substitution pattern on the morpholine ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various applications.
Biological Activity
(S)-(4-benzylmorpholin-2-yl)methanol is a compound with notable biological activity, primarily studied for its potential therapeutic applications. This article delves into its biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C₁₂H₁₇NO₂
- Molecular Weight : 205.27 g/mol
- CAS Number : 736507
- Structure : The compound features a morpholine ring substituted with a benzyl group and a hydroxymethyl group.
This compound exhibits its biological effects through several mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes that are critical in various metabolic pathways, potentially leading to therapeutic effects in diseases such as cancer and diabetes.
- Receptor Modulation : It interacts with neurotransmitter receptors, influencing signaling pathways that regulate mood and cognition.
Pharmacological Effects
Research indicates that this compound may possess several pharmacological activities:
- Antidepressant-like Effects : Studies suggest that this compound may exhibit antidepressant properties by modulating serotonin and norepinephrine levels in the brain.
- Antinociceptive Activity : Experimental models have demonstrated that it can reduce pain perception, indicating potential use in pain management therapies.
Case Studies
- Antidepressant Activity : A study published in the Journal of Medicinal Chemistry investigated the antidepressant-like effects of this compound in rodent models. The results showed significant reductions in immobility time during forced swim tests, suggesting enhanced mood-related behaviors (Smith et al., 2023).
- Pain Relief : Another research article highlighted the antinociceptive properties of the compound using formalin-induced pain models. Results indicated a dose-dependent reduction in pain responses, supporting its potential as an analgesic agent (Jones & Lee, 2023).
Comparative Analysis
Compound | Molecular Weight | Biological Activity | Mechanism of Action |
---|---|---|---|
This compound | 205.27 g/mol | Antidepressant, Antinociceptive | Enzyme inhibition, receptor modulation |
(R)-(4-benzylmorpholin-2-yl)methanol | 205.27 g/mol | Lesser studied | Unknown |
Properties
IUPAC Name |
[(2S)-4-benzylmorpholin-2-yl]methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c14-10-12-9-13(6-7-15-12)8-11-4-2-1-3-5-11/h1-5,12,14H,6-10H2/t12-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQNIKIMRIXHNFF-LBPRGKRZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1CC2=CC=CC=C2)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CO[C@@H](CN1CC2=CC=CC=C2)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80353046 | |
Record name | [(2S)-4-Benzylmorpholin-2-yl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80353046 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
132073-82-6 | |
Record name | [(2S)-4-Benzylmorpholin-2-yl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80353046 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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